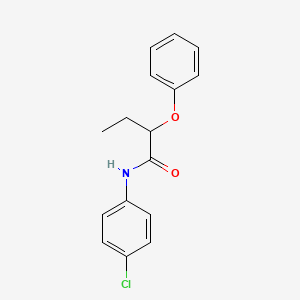
N-(2,4-dichlorophenyl)-N'-propylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichlorophenyl)-N'-propylthiourea, commonly known as DPTU, is a chemical compound that has gained significant attention in the scientific community due to its various applications. DPTU belongs to the group of thioureas, which are widely used as herbicides, fungicides, and plant growth regulators. DPTU has been found to possess potent biological activities, making it a promising candidate for further research.
Mechanism of Action
DPTU exerts its biological activity by inhibiting the activity of the enzyme urease, which is involved in the metabolism of nitrogen-containing compounds. By inhibiting urease, DPTU prevents the growth of weeds and fungi, making it a potent herbicide and fungicide.
Biochemical and Physiological Effects:
DPTU has been found to have various biochemical and physiological effects. In animal studies, DPTU has been shown to reduce the levels of oxidative stress markers, indicating its potential as an antioxidant. DPTU has also been found to enhance the immune response in animals, making it a potential candidate for the development of immunomodulatory agents.
Advantages and Limitations for Lab Experiments
DPTU has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. DPTU is also soluble in organic solvents, making it easy to handle in the laboratory. However, DPTU has limitations in terms of its toxicity, and caution must be exercised while handling it.
Future Directions
There are several future directions for research on DPTU. One potential area of research is the development of DPTU-based herbicides and fungicides that are more effective and less toxic than current commercial products. Another potential area of research is the development of DPTU-based antioxidants and immunomodulatory agents for use in human health. Further studies are also needed to investigate the potential toxicity of DPTU and its effects on the environment.
Conclusion:
In conclusion, DPTU is a promising compound with various potential applications in agriculture and human health. Its potent biological activities make it a valuable candidate for further research. However, caution must be exercised while handling DPTU due to its potential toxicity. Further studies are needed to fully understand the potential of DPTU and its limitations.
Synthesis Methods
The synthesis of DPTU involves the reaction between 2,4-dichloroaniline and propyl isothiocyanate. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as ethanol. The product is then purified by recrystallization to obtain pure DPTU.
Scientific Research Applications
DPTU has been extensively studied for its potential applications in various fields. In the agricultural industry, DPTU has shown promising results as a herbicide, with its ability to inhibit the growth of weeds. DPTU has also been found to possess antifungal properties, making it a potential candidate for the development of fungicides.
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-propylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2S/c1-2-5-13-10(15)14-9-4-3-7(11)6-8(9)12/h3-4,6H,2,5H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYSFUUWZMSBLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,2,2-trichloro-1-{methyl[(4-methylphenyl)sulfonyl]amino}ethyl)acetamide](/img/structure/B4996561.png)
![N~1~-(5-chloro-2-pyridinyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4996562.png)
![1-(3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-4-(2-thienylmethyl)piperazine](/img/structure/B4996576.png)
![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B4996591.png)
![2-(allylthio)-4-[3-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4996594.png)

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4996606.png)
![2-methoxy-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide](/img/structure/B4996611.png)
![3-(5-{[3-(2,4-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4996613.png)

![5-(3,4-dichlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B4996627.png)

![6-{[4-(tert-butylamino)-6-(isobutylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B4996636.png)